molecular formula C6H13Cl2NO B011235 L-Valine chloromethyl ketone hydrochloride CAS No. 107831-79-8

L-Valine chloromethyl ketone hydrochloride

Cat. No.: B011235
CAS No.: 107831-79-8
M. Wt: 186.08 g/mol
InChI Key: UYCJMRLNPAXBJE-RGMNGODLSA-N
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Description

L-Valine chloromethyl ketone hydrochloride is a useful research compound. Its molecular formula is C6H13Cl2NO and its molecular weight is 186.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Valine chloromethyl ketone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Valine chloromethyl ketone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-amino-1-chloro-4-methylpentan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO.ClH/c1-4(2)6(8)5(9)3-7;/h4,6H,3,8H2,1-2H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCJMRLNPAXBJE-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Alkylation: The Mechanism and Kinetics of Chloromethyl Ketone Binding to Histidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloromethyl ketones (CMKs) represent a foundational class of affinity labels (suicide inhibitors) in enzymology. Unlike general alkylating agents (e.g., iodoacetamide) that react indiscriminately with nucleophiles, CMKs are designed to mimic the natural substrate of a target protease. This mimicry drives the inhibitor into the active site, where it executes a site-specific alkylation of the catalytic histidine residue.

This guide provides a rigorous technical breakdown of the CMK binding mechanism, specifically focusing on the reaction with histidine in serine proteases (e.g., TPCK with Chymotrypsin, TLCK with Trypsin). It details the molecular causality, kinetic evaluation (


), and necessary safety protocols for handling these potent electrophiles.

The Chemical Basis of Inhibition

The Warhead and the Target

The efficacy of CMKs relies on the "Trojan Horse" principle. The inhibitor consists of two distinct domains:

  • The Recognition Element: A peptide or amino acid sequence (e.g., Tosyl-Phenylalanine for TPCK) that satisfies the

    
     specificity pocket of the enzyme.
    
  • The Warhead: A chloromethyl ketone group (

    
    ) that replaces the scissile amide bond of the natural substrate.
    

The target is the Catalytic Triad of serine proteases, specifically Histidine-57 (chymotrypsin numbering). While Serine-195 is the primary nucleophile for peptide bond hydrolysis, Histidine-57 acts as the general base. CMKs exploit this proximity, turning the histidine into a nucleophile that attacks the inhibitor.

Selectivity: TPCK vs. TLCK

The specificity is dictated entirely by the amino acid side chain attached to the warhead.

InhibitorFull NameTarget EnzymeSpecificity DeterminantTarget Residue
TPCK N-tosyl-L-phenylalanine chloromethyl ketoneChymotrypsinPhenylalanine (Aromatic) fits hydrophobic pocketHis-57
TLCK N-tosyl-L-lysine chloromethyl ketoneTrypsinLysine (Basic) interacts with Asp-189His-46 (His-57 equivalent)

The Mechanism of Action: Molecular Causality

The reaction is not a simple bimolecular collision; it is an affinity-driven process.

Step 1: Formation of the Michaelis Complex ( )

The inhibitor binds reversibly to the active site (


). The recognition element aligns the chloromethyl group within angstroms of the catalytic histidine.
Step 2: Hemiketal Formation (Transition State Mimicry)

The active site Serine-195 attacks the ketone carbonyl of the inhibitor, forming a tetrahedral hemiketal. This mimics the transition state of normal peptide hydrolysis and locks the inhibitor in a precise geometry.

Step 3: Irreversible Alkylation ( )

With the inhibitor anchored, the imidazole ring of Histidine-57 (specifically the


 nitrogen) executes a nucleophilic attack on the methylene carbon (

) of the chloromethyl group. This displaces the chloride ion (

) in a classic

reaction, forming a covalent C-N bond.
Visualization: The Reaction Pathway

CMK_Mechanism Enzyme Free Enzyme (His-57 + Ser-195) Complex Michaelis Complex (Reversible Binding) Enzyme->Complex + Inhibitor Inhibitor Inhibitor (CMK) (R-CO-CH2-Cl) Inhibitor->Complex Complex->Enzyme k_off Hemiketal Hemiketal Intermediate (Ser-195 attacks Carbonyl) Complex->Hemiketal Orientation Alkylated Irreversible Adduct (His-57 alkylates CH2) Hemiketal->Alkylated SN2 Attack by His-57 Cl- Displacement

Figure 1: The stepwise progression from reversible binding to irreversible histidine alkylation.

Kinetic Analysis: Determining

For irreversible inhibitors, the


 is a time-dependent variable and therefore an invalid measure of potency. The correct metric is the second-order rate constant 

.[1]
The Kinetic Model

The reaction follows the scheme:



Where:

  • 
    : The dissociation constant of the initial reversible complex (affinity).
    
  • 
    : The first-order rate constant for the bond formation (reactivity).
    
Experimental Workflow for

To determine these constants, you must measure the pseudo-first-order rate constant (


) at multiple inhibitor concentrations.
  • Incubate Enzyme + Inhibitor at concentration

    
    .
    
  • Aliquot at time points

    
     into a substrate solution (large dilution prevents further inhibition).
    
  • Measure residual enzyme activity (

    
    ).
    
  • Plot

    
     vs. time. The negative slope is 
    
    
    
    .
Calculating and

Once


 is determined for several concentrations of 

, fit the data to the hyperbolic equation:


  • If

    
    :  The plot is linear, and the slope approximates 
    
    
    
    .
  • If

    
    :  The plot saturates, allowing separation of 
    
    
    
    (binding) and
    
    
    (chemical reactivity).

Kinetic_Workflow cluster_0 Phase 1: Incubation cluster_1 Phase 2: Sampling cluster_2 Phase 3: Analysis Step1 Prepare Reaction Mix (Enzyme + Buffer) Step2 Add Inhibitor [I] (Start Timer) Step1->Step2 Step3 Remove Aliquot at time t Step2->Step3 Step3->Step3 Repeat for t = 1, 2, 5, 10 min Step4 Dilute into Substrate (Quench Inhibition) Step3->Step4 Step5 Measure Velocity (v) Step4->Step5 Step6 Plot ln(v) vs t Slope = k_obs Step5->Step6 Step7 Plot k_obs vs [I] Fit to Hyperbola Step6->Step7

Figure 2: Experimental workflow for determining kinetic parameters of irreversible inhibition.

Validated Experimental Protocol

Objective: Determine the


 of TPCK against Chymotrypsin.
Reagents & Preparation
  • Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM

    
    . (Calcium stabilizes chymotrypsin).
    
  • Enzyme:

    
    -Chymotrypsin (Stock: 1 
    
    
    
    M in 1 mM HCl). Note: Store in acid to prevent autolysis.
  • Inhibitor: TPCK (Stock: 10 mM in dry Methanol or DMSO). Critical: Prepare fresh. CMKs hydrolyze in water.

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-pNA (Chromogenic).

Step-by-Step Procedure
  • Preparation: Dilute TPCK into buffer to create a 5x concentration series (e.g., 5, 10, 20, 50, 100

    
    M).
    
  • Initiation: Mix 90

    
    L of Enzyme solution with 10 
    
    
    
    L of Inhibitor.
  • Time Course: At

    
     minutes, transfer 10 
    
    
    
    L of the incubation mix into a cuvette containing 990
    
    
    L of Substrate solution.
  • Measurement: Monitor Absorbance at 410 nm (p-nitroaniline release) for 60 seconds to obtain the initial velocity (

    
    ).
    
  • Control: Run a solvent control (DMSO/MeOH only) to determine

    
     (100% activity).
    
Troubleshooting & Integrity Checks
  • Check for Instability: CMKs degrade in buffer. If the "zero time" point shows significant inhibition compared to the control, the inhibitor may be reacting too fast or degrading.

  • Substrate Protection: To prove active-site specificity, pre-incubate the enzyme with a competitive reversible inhibitor (e.g., benzamidine for trypsin) before adding CMK. This should protect the enzyme from alkylation.

Therapeutic Implications & Safety (E-E-A-T)

Toxicity and Limitations

While useful in vitro, CMKs are rarely used as drugs due to their reactivity.

  • Non-Specific Alkylation: They can react with glutathione and other cellular thiols, leading to rapid depletion of oxidative defenses.

  • Carcinogenicity: As alkylating agents, they are potential mutagens.

Handling Precautions
  • PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inactivation: Spills should be treated with an excess of nucleophile (e.g., 1M NaOH or a thiol solution) to quench the chloromethyl group before disposal.

  • Storage: Store desiccated at -20°C. Moisture leads to hydrolysis, releasing HCl and inactivating the inhibitor.

References

  • Schoellmann, G., & Shaw, E. (1963). Direct evidence for the presence of histidine in the active center of chymotrypsin. Biochemistry, 2(2), 252–255. [Link]

  • Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639–4750. [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[2] (Chapter 6: Irreversible Inhibition).[3] [Link]

  • Miyahisa, I., et al. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (

    
    ) by Means of an Endpoint Competition Assay.[2] Angewandte Chemie International Edition, 54(47), 14099-14102.
    [Link]
    

Sources

Thermodynamic Stability & Handling of L-Valine Chloromethyl Ketone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Researchers & Drug Development Scientists

Executive Summary: The Stability Paradox

L-Valine chloromethyl ketone (L-Val-CMK) hydrochloride (CAS: 107831-79-8) represents a class of "warhead" reagents used in protease inhibition and peptide synthesis. Its utility is derived from the high reactivity of the chloromethyl ketone moiety, which acts as an irreversible alkylating agent. However, this same reactivity creates a thermodynamic paradox : the molecule is designed to be unstable in the presence of nucleophiles, yet it must be stored and handled with precision to maintain integrity prior to use.

This guide analyzes the thermodynamic stability profile of L-Val-CMK HCl, detailing the mechanistic pathways of degradation and providing evidence-based protocols for its preservation.

Chemical Identity & Structural Thermodynamics

The stability of L-Val-CMK is governed by two competing structural features: the stabilizing hydrochloride salt lattice and the destabilizing electrophilic "warhead."

The "Warhead" Configuration

The chloromethyl ketone (CMK) group (


) is inherently electrophilic. The carbonyl oxygen draws electron density, making the alpha-carbon highly susceptible to nucleophilic attack.
  • Thermodynamic Driver: The release of the chloride ion (

    
    ) serves as a potent leaving group, driving the reaction forward. The formation of a stable covalent bond with enzyme active sites (e.g., Histidine or Cysteine) is thermodynamically favored (
    
    
    
    ).
  • The Risk: In the absence of a target enzyme, water or the molecule's own free amine can act as the nucleophile, leading to self-destruction.

The Role of the Hydrochloride Salt

In its solid state, L-Val-CMK is supplied as the hydrochloride salt. This is not merely for solubility but is a critical thermodynamic stabilizer .

  • Protonation: The HCl ensures the

    
    -amine is fully protonated (
    
    
    
    ). A protonated amine is non-nucleophilic, preventing it from attacking the chloromethyl ketone group of a neighboring molecule.
  • Lattice Energy: The ionic crystal lattice provides a high activation energy barrier against hydrolysis and oxidation, granting the solid powder a shelf life of

    
     year when stored at 
    
    
    
    .

Degradation Pathways: Mechanism & Kinetics

Understanding how L-Val-CMK degrades is essential for designing valid experiments. The three primary pathways are Hydrolysis , Intermolecular Self-Alkylation , and Cyclization .

Pathway A: Hydrolysis (The Water Trap)

In aqueous solution, water acts as a weak nucleophile. The rate of hydrolysis is pH-dependent.

  • Mechanism: Water attacks the carbonyl carbon or the methylene carbon, displacing chloride.

  • Product: L-Valine hydroxymethyl ketone (

    
    ) + 
    
    
    
    .
  • Kinetics: At pH < 4, hydrolysis is slow (pseudo-first-order kinetics). At pH > 7, hydroxide ions (

    
    ) accelerate this process by orders of magnitude.
    
Pathway B: Intermolecular Self-Alkylation (The "Death Spiral")

This is the most rapid degradation pathway for free amino chloromethyl ketones.

  • Trigger: Neutralizing the solution (pH > pKa of Valine amine

    
     7.6).
    
  • Mechanism: The deprotonated amine (

    
    ) of Molecule A attacks the electrophilic carbon of Molecule B.
    
  • Result: Rapid polymerization or dimerization, rendering the reagent useless within minutes.

Pathway C: Cyclization

While less common for Valine than for longer peptides, the free amine can theoretically attack the ketone to form a cyclic Schiff base or related heterocycle, though intermolecular reaction usually dominates.

Visualization: Degradation Logic

degradation_pathways L_Val_CMK L-Val-CMK HCl (Stable Solid) Sol_Acid Solution pH < 4 (Protonated Amine) L_Val_CMK->Sol_Acid Dissolve (H2O/Acid) Sol_Neut Solution pH > 7 (Free Amine) L_Val_CMK->Sol_Neut Dissolve (Buffer) Hydrolysis Hydrolysis Product (Hydroxymethyl Ketone) Sol_Acid->Hydrolysis Slow (Days) Target Target Enzyme (Inhibition) Sol_Acid->Target Stable enough for reaction Sol_Neut->Hydrolysis Fast Polymer Oligomers/Dimers (Self-Alkylation) Sol_Neut->Polymer Rapid (Minutes) Sol_Neut->Target Competition (Kinetic Race)

Figure 1: Mechanistic fate of L-Val-CMK HCl. Note the critical divergence at neutral pH, where self-alkylation competes with the desired enzyme inhibition.

Stability Profiling & Data Summary

The following data summarizes the thermodynamic stability zones for L-Val-CMK HCl.

ParameterConditionStability StatusHalf-Life (

)
Recommendation
Solid State

(Desiccated)
High

Years
Long-term storage.[1]
Solid State

(Ambient)
Moderate WeeksAvoid prolonged exposure.
Solution DMSO / Ethanol (

)
High MonthsPreferred stock solvent.
Solution Aqueous Acid (pH 3.0)Moderate Hours to DaysAcceptable for short-term handling.
Solution PBS / Tris (pH 7.4)Low

Minutes
Prepare immediately before use.
Solution Basic (pH > 9.0)Unstable SecondsDo not use.

Key Insight: The "Chloride Burst". Upon dissolution in neutral buffer, a rapid release of


 ions can be detected, indicating immediate onset of alkylation/hydrolysis. This burst is often proportional to the loss of inhibitory potency.

Experimental Protocols for Handling

To ensure scientific integrity, researchers must treat L-Val-CMK as a "Just-in-Time" reagent.

Preparation of Stock Solutions

Solvent: Anhydrous DMSO or Absolute Ethanol. Concentration: Prepare high concentration stocks (e.g., 10–100 mM) to minimize hydrolysis effects from trace water. Protocol:

  • Weigh L-Val-CMK HCl powder in a dehumidified environment.

  • Dissolve in anhydrous DMSO.

  • Aliquot into single-use vials (avoid freeze-thaw cycles).

  • Store at

    
     or 
    
    
    
    .
The "Quench-Flow" Usage Method

For biological assays, do not dilute the inhibitor into the buffer until the exact moment of initiation.

  • Prepare: Enzyme solution in Assay Buffer (pH 7.4).

  • Dilute: Dilute the DMSO stock of L-Val-CMK into water/buffer immediately (within 60 seconds) prior to addition to the enzyme.

  • Mix: Add to enzyme and mix instantly.

  • Validate: If the assay runs for >30 minutes, replenish the inhibitor or verify that the initial alkylation was complete (irreversible inhibition allows this).

QC & Stability Verification

If the reagent's potency is , use Reverse-Phase HPLC :

  • Column: C18.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

  • Detection: 214 nm (peptide bond).

  • Indicator: Appearance of earlier-eluting peaks (hydrolysis products are more polar) or broad late-eluting peaks (polymers) indicates degradation.

Visualization: Handling Decision Tree

handling_workflow Start Start: L-Val-CMK HCl Solid Solvent Select Solvent Start->Solvent DMSO Anhydrous DMSO/EtOH Solvent->DMSO Stock Prep Water Aqueous Buffer Solvent->Water Working Sol. DMSO->Water Dilute 1:1000 Storage Store at -20°C (Stable Months) DMSO->Storage Usage Immediate Use Only (t < 30 min) Water->Usage Assay Add to Assay Well Usage->Assay

Figure 2: Operational workflow for maximizing reagent stability.

References

  • Powers, J. C., et al. (1977). Reaction of peptide chloromethyl ketones with chymotrypsin. Biochemistry. (Contextual grounding on CMK mechanism).

Sources

Methodological & Application

Application Note: Protocol for Using L-Valine Chloromethyl Ketone (Val-CMK) in Protein Purification

[1]

Part 1: Introduction & Mechanistic Rationale

The Challenge: "Silent" Proteolysis

In protein purification, particularly from mammalian tissues (e.g., neutrophils, pancreas) or specific viral expression systems, standard protease inhibitor cocktails often fail to protect against elastase-like serine proteases .[1] These enzymes preferentially cleave peptide bonds following small hydrophobic residues like Valine.[1]

L-Valine Chloromethyl Ketone (Val-CMK) is a specialized, irreversible inhibitor designed to target these specific proteases.[1] Unlike reversible inhibitors (e.g., PMSF), Val-CMK forms a covalent bond with the active site, permanently silencing the protease.[1]

Mechanism of Action: Affinity Labeling

Val-CMK functions as an affinity label (Trojan horse).[1]

  • Recognition: The L-Valine moiety mimics the natural substrate, guiding the molecule into the S1 specificity pocket of the protease.[1]

  • Alkylation: The chloromethyl ketone group acts as an electrophilic "warhead."[1] It reacts specifically with the nucleophilic nitrogen of the active site Histidine (typically His-57 in the chymotrypsin family) or the thiol of a Cysteine protease.[1]

  • Irreversibility: This reaction creates a stable alkyl-enzyme complex, rendering the protease catalytically dead.[1]

⚠️ Safety & Handling (Critical)
  • Hazard: Chloromethyl ketones are potent alkylating agents. They are potential carcinogens and severe skin/eye irritants.[1][2]

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. Handle powder only in a fume hood.[1]

  • Disposal: Quench excess inhibitor with a sulfur-based reagent (e.g., excess DTT or mercaptoethanol) before disposal into hazardous waste streams.[1]

Part 2: Experimental Protocol

Materials & Reagents
ComponentSpecificationNotes
L-Valine Chloromethyl Ketone >95% Purity (HPLC)Store at -20°C, desiccated.[1]
Solvent Anhydrous DMSO or MethanolAvoid water; CMKs hydrolyze over time.
Lysis Buffer pH 6.0 – 7.5NO DTT/BME .[1] Tris or HEPES based.[1]
Quenching Agent Dithiothreitol (DTT)Used after inhibition is complete.[1]
Step-by-Step Methodology
1. Preparation of Stock Solution (100 mM)
  • Weigh Val-CMK in a fume hood.[1]

  • Dissolve in 100% anhydrous DMSO to a final concentration of 100 mM .

  • Stability:[3][4][5][6] This stock is stable for 1-2 months at -20°C if kept dry.[1] In aqueous solution, the half-life is minutes to hours depending on pH (unstable at pH > 8.0).[1]

2. Lysis & Inhibition Strategy
  • Timing is Critical: Add Val-CMK immediately before or during cell disruption.[1] If the cells are lysed without inhibitor, degradation can occur within seconds.[1]

  • Working Concentration: 50 µM – 100 µM.[1]

    • Note: For tissues with high elastase activity (e.g., lung/pancreas), increase to 200 µM.[1]

3. The "No-Thiol" Rule (Crucial Validation Step)

Chloromethyl ketones react rapidly with thiols.[1] Do not include DTT, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

  • Incorrect: Buffer + DTT + Val-CMK ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     DTT alkylates Val-CMK 
    
    
    Protease remains active.
  • Correct: Buffer + Val-CMK ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Protease inhibited 
    
    
    Wait 15 min
    
    
    Add DTT (if needed for protein stability).
4. Incubation Protocol
  • Resuspend cell pellet in Lysis Buffer (pH 7.0).

  • Add Val-CMK to 50-100 µM .[1] Mix gently by inversion.

  • Lyse cells (Sonication/Homogenization).[1]

  • Incubate lysate on ice for 15–20 minutes . This allows the slow alkylation reaction to reach completion.[1]

  • Clarify lysate (Centrifugation at 15,000 x g).

5. Downstream Processing

Once the lysate is clarified and the protease is covalently modified, you may add reducing agents (DTT) if your target protein requires them. The inhibitor is now "spent" and attached to the protease.

Part 3: Visualization & Logic

Mechanism of Inhibition

The following diagram illustrates the molecular logic of the inhibition. The Valine residue provides specificity, while the chloromethyl group executes the covalent "kill."[1]

MechanismInhibitorVal-CMK(Inhibitor)ComplexMichaelis Complex(Reversible Binding)Inhibitor->ComplexTargeting (S1 Pocket)ProteaseActive Serine Protease(Elastase-like)Protease->ComplexAlkylationAlkylation Step(Cl- Displacement)Complex->AlkylationWarhead AlignmentDeadEnzymeCovalently Modified Enzyme(Irreversibly Inactive)Alkylation->DeadEnzymeHis-57 Alkylation

Figure 1: Mechanism of irreversible inactivation.[1] The Valine moiety ensures the inhibitor enters the correct active site before the chloromethyl group reacts.[1]

Purification Workflow: The "Thiol-Exclusion" Phase

This workflow highlights the critical separation of the Inhibition Phase from the Reduction Phase to prevent inhibitor scavenging.[1]

Workflowcluster_lysisPhase 1: Lysis & Inhibition (NO DTT)cluster_downstreamPhase 2: ProcessingCellsCell PelletLyseCell Disruption(Sonication)Cells->LyseLysisBufferLysis Buffer(pH 7.0, No Thiols)LysisBuffer->LyseAddInhibitorAdd Val-CMK(50-100 µM)AddInhibitor->LyseWaitIncubate 20 min(4°C)Lyse->WaitClarifyCentrifugationWait->ClarifyAddDTTOptional: Add DTT(Reducing Agent)Clarify->AddDTTSafe to add thiols nowChromatographyColumn Purification(Ni-NTA / SEC)AddDTT->Chromatography

Figure 2: Purification workflow emphasizing the temporal separation of Val-CMK addition and reducing agents.

Part 4: Troubleshooting & Validation

ObservationProbable CauseCorrective Action
Target protein degrades despite Val-CMK pH was too high (>8.[1]0) during lysis.[1][7]Lower lysis pH to 6.5–7.[1]0. CMKs are unstable in base.
Target protein degrades DTT was present in lysis buffer.Remove DTT. It reacts with Val-CMK, neutralizing it.[1]
Precipitation upon adding Val-CMK Stock concentration too high / Solvent shock.[1]Dilute stock to 10 mM before adding, or add dropwise while vortexing.[1]
Low yield on Ni-NTA column Excess Val-CMK alkylated the His-tag?Unlikely, but possible.[1] Quench lysate with 5mM DTT before loading on column to destroy unreacted Val-CMK.[1]

References

  • Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639–4750.[1]

    • [1]

  • Selleck Chemicals. (n.d.).[1] L-Valine chloromethyl ketone hydrochloride Product Data.

    • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: Chloromethyl Ketones.

      • BenchChem. (n.d.).[1] An In-depth Technical Guide to the Discovery and History of Peptidyl Chloromethyl Ketones.

        adding L-Valine chloromethyl ketone hydrochloride to lysis buffers

        Author: BenchChem Technical Support Team. Date: February 2026

        Application Note: Strategic Incorporation of L-Valine Chloromethyl Ketone Hydrochloride (Val-CMK) in Lysis Buffers

        Executive Summary

        This guide details the technical specifications and protocol for supplementing cell lysis buffers with L-Valine chloromethyl ketone hydrochloride (Val-CMK·HCl) . Unlike broad-spectrum inhibitors (e.g., PMSF), Val-CMK is a targeted irreversible inhibitor designed to neutralize serine proteases with specificity for hydrophobic, branched-chain amino acids (specifically Valine) at the P1 position. This includes Human Leukocyte Elastase (HLE) , certain viral proteases (e.g., HCV NS3/4A, Coronavirus 3CLpro variants), and proteasome components.

        Critical Application: This protocol is essential for researchers working with neutrophil-rich tissues, viral lysates, or systems where elastase-like activity compromises protein integrity.

        Scientific Background & Mechanism

        Mechanism of Action

        Val-CMK belongs to the class of chloromethyl ketone (CMK) inhibitors. It functions as an affinity label that mimics the natural substrate of the protease.

        • Recognition: The L-Valine moiety binds to the S1 specificity pocket of the protease.

        • Alkylation: The electrophilic chloromethyl ketone group attacks the active site nucleophile—typically the imidazole nitrogen of Histidine-57 in serine proteases (or the thiol of Cysteine in cysteine proteases).

        • Irreversible Inhibition: This forms a covalent C-N (or C-S) bond, permanently disabling the enzyme.

        Why Val-CMK? (Specificity Logic)

        Standard inhibitors like TLCK (Lysine-specific) and TPCK (Phenylalanine-specific) fail to inhibit elastase-like enzymes. Val-CMK fills this gap.

        • TLCK: Targets Trypsin-like proteases (+ charge specificity).

        • TPCK: Targets Chymotrypsin-like proteases (Aromatic specificity).

        • Val-CMK: Targets Elastase-like proteases (Small/Hydrophobic specificity).

        Note on Stability: The hydrochloride salt (HCl) stabilizes the free amine. However, in neutral aqueous solution, the free amine can undergo rapid cyclization or hydrolysis, rendering the inhibitor inactive. Proper stock preparation is the single most critical step in this protocol.

        Visualization: Mechanism & Workflow

        Figure 1: Mechanism of Irreversible Inhibition

        Caption: Val-CMK binds the S1 pocket, positioning the chloromethyl group to alkylate the catalytic Histidine, permanently locking the enzyme.

        ValCMK_Mechanism Substrate Val-CMK Inhibitor (Electrophile) Complex Michaelis Complex (Reversible Binding) Substrate->Complex S1 Pocket Recognition Enzyme Active Protease (Elastase-like) Enzyme->Complex Alkylation Alkylation Step (His-57 Attack) Complex->Alkylation Positioning DeadEnzyme Inhibited Enzyme (Covalent Adduct) Alkylation->DeadEnzyme Irreversible Covalent Bond

        Figure 2: Lysis Workflow Integration

        Caption: Critical timing for inhibitor addition to prevent degradation before cell disruption.

        Lysis_Workflow Stock 1. Prepare Stock (10mM in 1mM HCl) Mix 3. Add Val-CMK (IMMEDIATELY before use) Stock->Mix Buffer 2. Prepare Lysis Buffer (No Inhibitor yet) Buffer->Mix Lysis 4. Cell Disruption (Cold, 4°C) Mix->Lysis < 5 mins window Clarification 5. Centrifugation (Remove Debris) Lysis->Clarification Downstream 6. Analysis/Purification Clarification->Downstream

        Detailed Protocol

        Reagent Specifications
        ParameterSpecification
        Compound L-Valine chloromethyl ketone hydrochloride
        CAS Number 107831-79-8
        MW ~192.09 g/mol (Free base), ~228.5 g/mol (HCl salt)
        Solubility Water (Acidic), DMSO, Methanol
        Storage -20°C (Desiccated). Very hygroscopic.
        Stock Solution Preparation (Critical)

        Safety Warning: Val-CMK is a potent alkylating agent and skin irritant. Wear nitrile gloves and eye protection.

        Do NOT dissolve in neutral water or PBS. The half-life of CMKs at pH 7.5 is often < 30 minutes.

        Option A: Acidic Aqueous Stock (Recommended for aqueous compatibility)

        • Prepare 1 mM HCl (Dilute concentrated HCl into ultrapure water).

        • Weigh Val-CMK·HCl to generate a 10 mM (100X) stock.

          • Calculation: Dissolve 2.3 mg in 1 mL of 1 mM HCl.

        • Vortex until fully dissolved.

        • Aliquot into small volumes (e.g., 50 µL) and freeze at -20°C . Avoid freeze-thaw cycles.

        Option B: Organic Stock (Recommended for highest stability)

        • Dissolve Val-CMK·HCl in anhydrous DMSO or 100% Ethanol to 100 mM (1000X) .

        • Store at -20°C.

        Lysis Buffer Formulation

        Val-CMK is compatible with most standard lysis buffers (RIPA, NP-40, Urea).

        Standard Lysis Buffer (Example):

        • 50 mM Tris-HCl, pH 7.4

        • 150 mM NaCl

        • 1% NP-40

        • 1 mM EDTA

        • Add Immediately Before Use:

          • Val-CMK: 100 µM final concentration (1:100 dilution of Option A stock).

          • Optional: PMSF (1 mM) and Aprotinin for broad coverage.

        Lysis Procedure
        • Harvest Cells: Pellet cells (e.g., 500 x g, 5 min). Wash with ice-cold PBS.

        • Prepare Buffer: Thaw the Val-CMK stock. Add to the Lysis Buffer seconds before adding to the cell pellet.

          • Reasoning: Once in pH 7.4 buffer, the "clock starts ticking" on inhibitor hydrolysis.

        • Lysis: Resuspend pellet in the supplemented lysis buffer. Incubate on ice for 15-30 minutes.

        • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.

        • Quenching (Optional but Recommended): If downstream applications involve amine-reactive chemistry (e.g., NHS-ester labeling), remove excess Val-CMK via dialysis or desalting column, as the free amine on the inhibitor (if unreacted) or the chloromethyl group could interfere.

        Validation & Troubleshooting

        To verify that Val-CMK is effectively inhibiting the target (e.g., Elastase), perform a chromogenic activity assay.

        Method:

        • Prepare lysate +/- Val-CMK.

        • Incubate lysate with N-Methoxysuccinyl-Ala-Ala-Pro-Val-pNA (Specific Elastase Substrate) at 37°C.

        • Monitor Absorbance at 405 nm .

        • Success Criteria: The Val-CMK treated lysate should show <10% of the slope (activity) compared to the untreated control.

        IssueProbable CauseSolution
        No Inhibition Hydrolysis of StockEnsure stock was made in 1 mM HCl or DMSO, not water.
        No Inhibition pH too highEnsure Lysis pH is < 8.0. CMKs degrade rapidly at pH > 8.5.
        Precipitation High ConcentrationDo not exceed 500 µM in aqueous buffer.

        References

        • Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 102(12), 4639–4750. Link

        • Bachem. (n.d.). "Product Specification: L-Valine chloromethyl ketone hydrochloride." Bachem Catalog. Link

        • Sigma-Aldrich. (2023). "Safety Data Sheet: L-Valine chloromethyl ketone hydrochloride." Link

        • Biocompare. (2023). "Protease and Phosphatase Inhibitors: Tips for the Lab." Link

        • Cayman Chemical. (2020). "Tosyllysine Chloromethyl Ketone (TLCK) Product Information." (Contextual reference for CMK handling). Link

        Strategic Removal of L-Valine Chloromethyl Ketone Post-Inhibition: A Guide for Researchers

        Author: BenchChem Technical Support Team. Date: February 2026

        Application Note & Protocol Guide

        Abstract

        L-Valine chloromethyl ketone (VCMK) and related peptide chloromethyl ketones are potent and widely used irreversible inhibitors, particularly for serine and cysteine proteases.[1][2] Their efficacy lies in the reactive chloromethyl ketone group, which forms a stable covalent bond with key residues in the enzyme's active site. However, following an inhibition reaction, the presence of excess, unbound VCMK can significantly compromise downstream applications by reacting non-specifically with other macromolecules or interfering with analytical assays. This guide provides a detailed overview and validated protocols for the strategic removal of residual VCMK from protein samples, ensuring the integrity of subsequent experiments. We will explore three primary methodologies: Dialysis, Size Exclusion Chromatography (SEC), and Protein Precipitation, offering insights into the causality behind each experimental choice to empower researchers in drug development and proteomics.

        The VCMK Challenge: Why Post-Inhibition Cleanup is Critical

        L-Valine chloromethyl ketone is a derivative of the essential amino acid L-valine.[3][4] In biochemical research, its value comes from the chloromethyl ketone functional group, a highly reactive moiety that allows it to act as an effective inhibitor.[3] This functional group readily reacts with nucleophilic residues like the histidine in the catalytic triad of chymotrypsin or a key cysteine in caspases, leading to irreversible inactivation of the target enzyme.[1]

        The very reactivity that makes VCMK a powerful tool also presents a significant challenge. To ensure complete inhibition, VCMK is often used in stoichiometric excess. Once the target protein is fully inhibited, this excess VCMK remains in the solution. If not removed, it can:

        • Covalently modify other proteins: Downstream experiments involving other proteins (e.g., in cell lysates or subsequent enzymatic assays) can be compromised.

        • Interfere with analytical techniques: Small molecules can interfere with assays like mass spectrometry or certain protein quantification methods.

        • Cause cellular toxicity: If the inhibited protein is to be used in cell-based assays, residual VCMK can be toxic.

        Therefore, efficient removal of the small molecule inhibitor from the much larger macromolecular protein target is a non-negotiable step for data integrity and experimental success. The following sections detail the most effective methods to achieve this separation.

        Methodologies for VCMK Removal

        The choice of removal method depends on factors such as the stability of the protein, the required final concentration, sample volume, and the desired level of purity. The fundamental principle exploited by most methods is the significant size difference between the protein of interest and the VCMK molecule.

        Dialysis: The Gentle Diffusion-Based Method

        Dialysis is a classic and gentle technique for separating molecules based on size through selective diffusion across a semi-permeable membrane.[5][6]

        Causality & Principle: The protein-inhibitor mixture is placed inside a dialysis bag or cassette made of a membrane with a specific molecular weight cutoff (MWCO). This MWCO is chosen to be large enough to allow small molecules like VCMK to pass through freely but small enough to retain the much larger protein.[7][8] The dialysis bag is then submerged in a large volume of buffer (the dialysate). Driven by the concentration gradient, the small VCMK molecules diffuse out of the bag into the dialysate until equilibrium is reached.[5][7] By performing several changes of the dialysate, the concentration of VCMK in the sample can be reduced to negligible levels.[5]

        cluster_0 Dialysis Bag (High MWCO Membrane) cluster_1 Dialysate (External Buffer) Protein Protein Retained VCMK_in VCMK VCMK_out VCMK Removed VCMK_in->VCMK_out Diffusion (driven by concentration gradient)

        Figure 1: Principle of Dialysis for VCMK removal.

        Experimental Protocol: Large-Volume Dialysis

        • Membrane Selection & Preparation:

          • Select a dialysis membrane with an MWCO that is significantly smaller than your protein of interest (e.g., for a 50 kDa protein, a 10 kDa MWCO membrane is appropriate).[7]

          • Prepare the membrane according to the manufacturer's instructions. This often involves rinsing with distilled water to remove storage solutions.[6] Always wear gloves to prevent contamination.[6]

        • Sample Loading:

          • Secure one end of the dialysis tubing with a clamp.

          • Pipette your protein-VCMK sample into the tubing, leaving sufficient space at the top (about 20-30% of the volume) to allow for potential buffer influx.

          • Remove excess air and seal the second end with another clamp.

        • Dialysis:

          • Place the sealed dialysis bag into a beaker containing a large volume of the desired final buffer (dialysate), typically 200-500 times the sample volume.[5]

          • Place the beaker on a magnetic stir plate and add a stir bar. Stir gently at 4°C to maintain the concentration gradient and preserve protein stability.

        • Buffer Exchange:

          • Dialyze for 2-4 hours.

          • Discard the dialysate and replace it with fresh, cold buffer. This is a critical step to re-establish the concentration gradient.[5]

          • Repeat the buffer change at least two more times. An overnight dialysis step after the initial changes is common for thorough removal.[5]

        • Sample Recovery:

          • Carefully remove the dialysis bag from the buffer.

          • Open one end and pipette the purified protein sample into a clean tube.

        Size Exclusion Chromatography (SEC): High-Resolution Separation

        SEC, also known as gel filtration, separates molecules based on their hydrodynamic size as they pass through a column packed with porous beads.[9][10][11] This technique is highly effective for removing small molecules from protein solutions, a process often referred to as desalting.[11][12]

        Causality & Principle: The SEC column contains a resin of porous beads. When the sample is applied, large molecules (the protein) cannot enter these pores and thus travel through the column in the volume outside the beads (the void volume), eluting quickly.[9][11] Smaller molecules (VCMK) can diffuse into the pores of the beads, increasing the volume they must travel through.[9] This tortuous path significantly retards their movement, causing them to elute much later than the protein.

        start Sample Applied (Protein + VCMK) protein_path Protein vcmk_path VCMK p1 p2 p3 p4 p5 elute_vcmk Late Elution: VCMK p5->elute_vcmk Enters Pores, Delayed p6 p7 p8 p9 elute_protein Early Elution: Purified Protein protein_path->elute_protein Exits via Void Volume vcmk_path->p5 Enters Pores, Delayed

        Figure 2: Principle of Size Exclusion Chromatography.

        Experimental Protocol: Desalting Column SEC

        • Column Selection and Equilibration:

          • Choose a desalting column (e.g., pre-packed PD-10) with a resin appropriate for separating your protein from small molecules.

          • Equilibrate the column with 4-5 column volumes of your desired final buffer. This ensures the protein will be eluted into a buffer of the correct composition.

        • Sample Preparation and Loading:

          • Ensure your sample is clear and free of precipitates by centrifugation or filtration.

          • Load the protein-VCMK sample onto the column. The sample volume should not exceed the manufacturer's recommendation (typically ~10% of the total column volume for high resolution).[9]

        • Elution and Fraction Collection:

          • Begin flowing the equilibration buffer through the column.

          • The protein will elute first in the void volume. Start collecting fractions immediately after the void volume begins to exit the column.

          • Monitor the protein elution using a UV detector at 280 nm or by collecting fractions and performing a protein quantification assay (e.g., Bradford).

          • The VCMK will elute in later fractions.

        • Pooling and Analysis:

          • Analyze the collected fractions for protein content.

          • Pool the fractions containing your purified protein.

        Protein Precipitation: A Rapid Concentration Method

        Protein precipitation uses a reagent to alter the solution properties, reducing the protein's solubility and causing it to precipitate.[13][14] The soluble VCMK remains in the supernatant, which can then be discarded.

        Causality & Principle: Reagents like organic solvents (acetone, ethanol) or acids (trichloroacetic acid, TCA) disrupt the hydration shell around the protein.[13][15] This exposes hydrophobic patches, leading to protein aggregation and precipitation. "Salting out" with high concentrations of salts like ammonium sulfate works similarly by competing for water molecules.[13][14] The precipitated protein can be pelleted by centrifugation, and the supernatant containing the soluble VCMK is removed.

        Experimental Protocol: Acetone Precipitation

        • Pre-chilling: Pre-chill the acetone and all necessary tubes to -20°C. Performing the precipitation at low temperatures helps to minimize protein denaturation.[13][15]

        • Precipitation:

          • Place your protein-VCMK sample in a centrifuge tube suitable for acetone.

          • Add at least 4 volumes of ice-cold acetone to the sample.

          • Vortex gently and incubate at -20°C for at least 1 hour (longer for dilute samples).

        • Pelleting:

          • Centrifuge the sample at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.

        • Washing:

          • Carefully decant and discard the supernatant, which contains the VCMK.

          • Gently add cold acetone to wash the pellet, being careful not to disturb it. This step removes residual VCMK.

          • Centrifuge again for 5 minutes and discard the supernatant.

        • Drying and Resuspension:

          • Allow the pellet to air-dry briefly to remove residual acetone. Do not over-dry, as this can make resuspension difficult.

          • Resuspend the protein pellet in a suitable buffer of your choice. This step may require gentle vortexing or pipetting.

        Important Note: Precipitation, especially with TCA, can irreversibly denature some proteins.[13] Acetone precipitation is generally milder, but protein activity should always be validated post-resuspension.

        Method Selection Guide

        Choosing the optimal method requires balancing speed, sample integrity, and the specific requirements of your downstream application.

        FeatureDialysisSize Exclusion Chromatography (SEC)Protein Precipitation
        Principle Diffusion across a semi-permeable membrane[5]Separation by hydrodynamic size in a porous resinAltering solvent to reduce protein solubility[14]
        Speed Slow (hours to overnight)[12]Fast (minutes to hours)[9]Fast (1-2 hours)
        Protein Activity High (very gentle method)[12]High (mild, physiological conditions)[9][16]Variable (risk of denaturation)[13]
        Protein Recovery Good to excellent, but some loss can occur[12]High, but depends on column and techniqueVariable, can be difficult to resuspend pellet
        Final Sample Diluted[6]Diluted[16]Concentrated
        Best For Sensitive proteins, large volumes, thorough buffer exchange.Rapid buffer exchange, high-purity applications, analytical separation.Concentrating dilute samples, removing multiple contaminant types.

        Conclusion

        The successful removal of excess L-Valine chloromethyl ketone is a critical step in ensuring the reliability of data generated after an inhibition experiment. Each method—Dialysis, Size Exclusion Chromatography, and Protein Precipitation—offers a distinct set of advantages and is suited to different experimental contexts. Dialysis provides a gentle but slow option for sensitive proteins. SEC offers a rapid and high-resolution separation that simultaneously exchanges the buffer. Protein precipitation is a fast method that also concentrates the sample but carries a risk of denaturation. By understanding the underlying principles and protocols for each technique, researchers can confidently select and execute the most appropriate cleanup strategy for their specific protein and downstream application, safeguarding the integrity of their scientific findings.

        References

        • Mtoz Biolabs. Size Exclusion Chromatography for Protein Purification. Available from: [Link]

        • Fekete, S., et al. (2014). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical and Biomedical Analysis, 101, 161-173. Available from: [Link]

        • Phenomenex. Protein Precipitation Method. Available from: [Link]

        • Bioquochem. Principals of various protein precipitation methods. (2021). Available from: [Link]

        • Wikipedia. Protein precipitation. Available from: [Link]

        • San Diego State University. Biochemistry Lab Protein Dialysis Protocol F21. Available from: [Link]

        • Current Protocols in Protein Science. (2001). Dialysis. Available from: [Link]

        • Bio-Rad Laboratories. Protein Purification - Dialysis, Principle, Procedure and Factors affecting dialysis. (2020). Available from: [Link]

        • PubMed. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Available from: [Link]

        • Wikipedia. Tosyl phenylalanyl chloromethyl ketone. Available from: [Link]

        • PubMed. N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA. (2009). Available from: [Link]

        • PubMed. N-tosyl-L-phenylalanine Chloromethyl Ketone, a Serine Protease Inhibitor, Identifies Glutamate 398 at the Coenzyme-Binding Site of Human Aldehyde Dehydrogenase. (1998). Available from: [Link]

        • PubMed. Inhibition by tosyl-L-phenylalanyl chloromethyl ketone of membrane potential changes in rat neutrophils. (1983). Available from: [Link]

        • PubMed. The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation. (1996). Available from: [Link]

        • PubMed Central. Biodegradation of L-Valine Alkyl Ester Ibuprofenates by Bacterial Cultures. (2021). Available from: [Link]

        • MDPI. Mechanisms of High Concentration Valine-Mediated Inhibition of Peach Tree Shoot Growth. (2020). Available from: [Link]

        • PubMed. Inhibition of the transformation-specific kinase in ASV-transformed cells by N-alpha-tosyl-L-lysyl chloromethyl ketone. (1979). Available from: [Link]

        • PubMed Central. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (2008). Available from: [Link]

        Sources

        Troubleshooting & Optimization

        Technical Support Center: Optimizing L-Valine Chloromethyl Ketone (L-VCMK) in Live Cell Assays

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary: The "Double-Edged Sword" of CMKs

        L-Valine chloromethyl ketone (and related valine-containing peptides like Tosyl-L-Valine-CMK or MeO-Suc-Ala-Ala-Pro-Val-CMK) belongs to a class of irreversible serine/cysteine protease inhibitors .

        While these compounds are highly effective at silencing proteolytic activity (e.g., Elastase, chymotrypsin-like proteasomes, or specific viral proteases), they possess a highly reactive "warhead"—the chloromethyl ketone (CMK) group.

        The Core Problem: The CMK group is an alkylating agent. It does not exclusively target your protease of interest.[1] In live cells, it rapidly reacts with intracellular thiols, primarily Glutathione (GSH) . Once cellular GSH is depleted, the cell enters oxidative stress, leading to mitochondrial dysfunction and non-specific apoptosis/necrosis.

        The Solution: You cannot change the chemistry of the inhibitor, but you can change the kinetics of exposure . This guide focuses on the "Pulse-Wash" technique and antioxidant buffering to decouple specific inhibition from non-specific toxicity.

        Mechanism of Toxicity (The "Why")

        To troubleshoot effectively, you must understand the molecular cascade of failure.

        • GSH Depletion: The CMK moiety alkylates the sulfhydryl group of Glutathione.

        • ROS Accumulation: With GSH depleted, the cell loses its primary antioxidant defense.[2] Reactive Oxygen Species (ROS) accumulate.[2][3]

        • Mitochondrial Collapse: ROS and direct alkylation of mitochondrial proteins trigger the loss of mitochondrial membrane potential (

          
          ).
          
        • Non-Specific Death: The cell dies via intrinsic apoptosis or necrosis, unrelated to the specific protease you intended to inhibit.

        Visualization: The Toxicity Cascade

        The following diagram illustrates the pathway from exposure to non-specific cell death.

        CMK_Toxicity CMK L-Valine CMK (Exogenous) Target Target Protease (Specific Inhibition) CMK->Target Desired Effect GSH Intracellular Glutathione (GSH) CMK->GSH Off-Target Alkylation GSH_Depleted GSH Depletion (Irreversible Alkylation) GSH->GSH_Depleted Rapid Reaction ROS ROS Accumulation (Oxidative Stress) GSH_Depleted->ROS Loss of Buffering Mito Mitochondrial Dysfunction ROS->Mito Damage Death Non-Specific Cell Death Mito->Death Apoptosis/Necrosis

        Figure 1: The dual pathway of L-Valine CMK. The red path represents the toxicity cascade caused by glutathione depletion.

        Troubleshooting Guide & FAQs

        Issue 1: "My cells detach or die within 2-4 hours of treatment."

        Diagnosis: Acute Alkylation Toxicity. You are likely treating the cells continuously (leaving the drug in the media). Because CMKs are irreversible, they covalently bond to the enzyme.[2] Once the enzyme is hit, it is permanently disabled. Leaving the drug in the supernatant only fuels the depletion of Glutathione.

        Corrective Action: Switch to a Pulse-Wash Protocol .

        • Step 1: Incubate cells with L-VCMK for 30–60 minutes.

        • Step 2: Aspirate media.

        • Step 3: Wash 2x with PBS + 1% BSA (The BSA acts as a "sink" to scavenge residual CMK).

        • Step 4: Replace with fresh, inhibitor-free media.

        • Result: The target protease remains inhibited (covalent bond), but the source of toxicity is removed.

        Issue 2: "I see inhibition, but the cells look stressed (vacuolization)."

        Diagnosis: Oxidative Stress (Pre-lethal). The CMK has depleted the cellular GSH pool, but not enough to kill the cells yet. This stress alters signaling pathways (e.g., p38 MAPK activation), creating artifacts in your data.

        Corrective Action: Antioxidant Rescue. Co-treat with N-Acetylcysteine (NAC) or Glutathione Ethyl Ester .

        • Protocol: Pre-treat cells with 1-5 mM NAC for 1 hour before adding L-VCMK.

        • Note: NAC is a thiol. If you mix NAC and L-VCMK directly in the tube, they will neutralize each other before reaching the cell. Always pre-load the cell with NAC, wash, then add L-VCMK, or add NAC in significant excess.

        Issue 3: "The inhibitor works in buffer, but fails in culture media."

        Diagnosis: Serum Inactivation. Chloromethyl ketones react with serum albumin and other proteins in Fetal Bovine Serum (FBS). If your media contains 10% FBS, the effective concentration of L-VCMK reaching the cell is fraction of what you calculated.

        Corrective Action: Serum-Free Pulse. Perform the "Pulse" step (see Issue 1) in serum-free media (e.g., Opti-MEM) or media with reduced serum (0.5%). This increases potency, allowing you to use a lower total concentration to achieve inhibition, thereby reducing total toxic load.

        Optimized Experimental Workflow

        Do not treat L-Valine CMK as a standard reversible inhibitor. Use this optimized workflow to ensure data integrity.

        Protocol: The "Pulse-Rescue" Method
        StepActionCritical Technical Note
        1. Preparation Dissolve L-VCMK in dry DMSO.Keep anhydrous. Moisture hydrolyzes CMKs. Discard stocks >1 month old.
        2. Pre-Incubation Add 2 mM NAC (N-Acetylcysteine) to culture.Incubate 1 hour. Boosts intracellular GSH reserves.
        3. Pulse Replace media with Serum-Free media containing L-VCMK.Duration: 30-45 mins . Do not exceed 1 hour.
        4. Scavenge Aspirate media. Wash 2x with PBS + 0.5% BSA.Albumin (BSA) contains thiols that neutralize residual CMK on the membrane.
        5. Chase Add complete growth media (no inhibitor).The target protease is permanently silenced. You can now run your assay (24-48h).
        Visualization: Optimization Decision Tree

        Optimization_Workflow Start Start Experiment Serum Is Serum Essential during treatment? Start->Serum Serum_Yes Yes (Sensitive Cells) Serum->Serum_Yes High FBS Serum_No No (Robust Cells) Serum->Serum_No Serum-Free High_Dose Increase Dose 5-10x (Buffer Effect) Serum_Yes->High_Dose Low_Dose Use Low Dose (High Potency) Serum_No->Low_Dose Pulse Perform 45 min Pulse (Do not leave overnight) High_Dose->Pulse Low_Dose->Pulse Wash Wash 2x with PBS+BSA Pulse->Wash Assay Proceed to Assay Wash->Assay

        Figure 2: Decision tree for determining the optimal exposure conditions based on serum requirements.

        References & Authoritative Grounding

        • Rossman, T., Norris, C., & Troll, W. (1974). Inhibition of macromolecular synthesis in Escherichia coli by protease inhibitors.[4] Specific reversal by glutathione of the effects of chloromethyl ketones.[4] Journal of Biological Chemistry, 249(11), 3412–3417.[4]

          • Significance: Establishes the foundational mechanism that thiol compounds (Glutathione) can reverse or prevent the toxicity of chloromethyl ketones.

        • Appelberg, K. S., et al. (2008). Serine protease inhibitors TLCK and TPCK are potent inhibitors of activated caspase proteases. Journal of Cellular Biochemistry, 103(5), 1646-1656.[5]

          • Significance: Demonstrates the off-target effects of CMKs on caspases and the induction of apoptosis independent of the intended target.

        • Hagmann, M. L., et al. (2009). N-tosyl-L-phenylalanine chloromethyl ketone induces caspase-dependent apoptosis in transformed human B cell lines with transcriptional down-regulation of anti-apoptotic HS1-associated protein X-1.[6] Journal of Biological Chemistry, 284(41), 27827-27837.[6]

          • Significance: Confirms that NAC (N-acetylcysteine) effectively blocks CMK-induced apoptosis, validating the antioxidant rescue protocol.

        • Powers, J. C., et al. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639-4750.

          • Significance: The definitive review on the chemistry of chloromethyl ketones, explaining the reactivity of the warhead with histidine (target) vs. cysteine (toxicity).

        Sources

        preventing degradation of L-Val-CMK stock solutions during freeze-thaw

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction: The Reactivity-Stability Trade-off

        Welcome to the Technical Support Center. You are likely here because you have observed inconsistent IC50 values or loss of potency in your L-Val-CMK (L-Valyl chloromethyl ketone) experiments.

        L-Val-CMK is a potent, irreversible protease inhibitor. Its efficacy relies on the chloromethyl ketone (CMK) warhead—a reactive electrophile designed to alkylate the active site histidine or cysteine of target proteases (e.g., potyvirus proteases, certain serine proteases).

        The Core Problem: The same reactivity that makes L-Val-CMK an effective inhibitor makes it inherently unstable. The CMK group is susceptible to hydrolysis and nucleophilic attack by water. The most common cause of degradation is not the temperature change itself, but the introduction of atmospheric moisture into hygroscopic solvents (like DMSO) during the freeze-thaw process.

        The Chemistry of Degradation (The "Why")

        To prevent degradation, you must understand the mechanism.[1] In an aqueous environment (or "wet" DMSO), the chlorine atom is a good leaving group. Water acts as a nucleophile, attacking the methylene carbon.

        Degradation Pathway

        The chloromethyl ketone converts into a hydroxymethyl ketone . This species is chemically inert toward the protease active site, rendering your inhibitor useless.

        CMK_Degradation L_Val_CMK Active L-Val-CMK (R-CO-CH2-Cl) Transition Transition State (Nucleophilic Attack) L_Val_CMK->Transition + Water Water H2O (From Atmosphere/Thaw) Water->Transition Inactive_Product Inactive Hydroxy-MK (R-CO-CH2-OH) Transition->Inactive_Product Hydrolysis Byproduct HCl (Acidification) Transition->Byproduct Release

        Figure 1: The hydrolysis mechanism of L-Val-CMK. The active chloromethyl ketone is converted to an inactive hydroxymethyl ketone in the presence of moisture.

        The "Zero-Moisture" Preparation Protocol[2]

        Objective: Create a self-validating storage system that minimizes hydrolysis. Prerequisite: Use Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, packaged under argon/nitrogen. Do not use standard laboratory-grade DMSO that has been opened previously.

        Step-by-Step Workflow
        • Equilibration (The "Patience" Step):

          • Remove the vial of lyophilized L-Val-CMK from the freezer.

          • CRITICAL: Allow the vial to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening.

          • Why? Opening a cold vial condenses atmospheric moisture directly onto the powder.

        • Solubilization:

          • Add anhydrous DMSO to achieve a stock concentration of 10–20 mM .

          • Vortex briefly (5–10 seconds) to ensure complete dissolution.

          • Note: Avoid vigorous sonication which can heat the sample.

        • Aliquoting (The "Single-Shot" Rule):

          • Immediately divide the stock into single-use aliquots (e.g., 10–50 µL) in high-quality polypropylene PCR tubes or O-ring screw-cap vials.

          • Do not store as a large bulk stock.

        • Storage:

          • Store at -20°C (months) or -80°C (years).

          • Protect from light (wrap container in foil if vials are transparent).

        Visualizing the Workflow

        Storage_Workflow Start Lyophilized L-Val-CMK (-20°C) Equilibrate Equilibrate to RT (In Desiccator, 30 min) Start->Equilibrate Prevent Condensation Solvent Add Anhydrous DMSO (Argon flushed) Equilibrate->Solvent Dissolve Aliquot Aliquot to Single-Use (Avoid Freeze-Thaw) Solvent->Aliquot Minimize Surface Area Freeze Store at -80°C (Desiccant box) Aliquot->Freeze Long-term Stability

        Figure 2: The "Zero-Moisture" workflow ensures the inhibitor is never exposed to atmospheric water while cold.

        Solvent Compatibility Matrix

        Use this table to select the correct solvent for your application.

        SolventSuitabilityStability ProfileNotes
        Anhydrous DMSO Excellent High (Months/Years)Recommended. Hygroscopic; keep sealed.
        DMF GoodModerateAlternative if DMSO is toxic to specific cells.
        Ethanol/Methanol PoorLowNucleophilic solvents can react with CMK over time.
        Water/PBS Forbidden Minutes to HoursRapid hydrolysis. Only use for immediate dilution.

        Troubleshooting & FAQs

        Q1: My stock solution turned slightly yellow/orange. Is it still good?

        Answer: Likely No .

        • Cause: Color change often indicates oxidation or extensive hydrolysis and polymerization.

        • Action: Discard the stock.

        • Prevention: Ensure your DMSO is fresh and the headspace in the vial is minimal or flushed with argon.

        Q2: Can I refreeze the leftover L-Val-CMK after an experiment?

        Answer: Not Recommended.

        • Reasoning: Every time you open a DMSO stock at room temperature, it absorbs atmospheric water. When you refreeze it, that water remains trapped, hydrolyzing the CMK warhead during storage.

        • Solution: If you must save it, purge the vial with nitrogen/argon gas before closing and sealing with Parafilm.

        Q3: I see a precipitate when I dilute the DMSO stock into my assay buffer.

        Answer: This is a solubility "crash."

        • Cause: L-Val-CMK is hydrophobic.[2][3] Dumping a high-concentration DMSO stock directly into aqueous buffer can cause rapid precipitation.

        • Protocol Fix:

          • Perform an intermediate dilution (e.g., dilute 20 mM stock to 1 mM in DMSO).

          • Add the diluted DMSO to the buffer while vortexing gently.

          • Ensure final DMSO concentration is <1% (or as tolerated by your enzyme).

        Q4: How do I validate if my old stock is still active?

        Answer: Run a Positive Control Assay .

        • Do not rely on physical appearance alone.

        • Set up a standard protease inhibition assay (e.g., using a chromogenic substrate) alongside a fresh batch of inhibitor.

        • If the IC50 of the old stock has shifted by >2-fold compared to the fresh batch, degradation has occurred.

        References

        • Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 102(12), 4639-4750.

        • Sigma-Aldrich (Merck). "Peptide Chloromethyl Ketones: Stability and Storage." Technical Bulletin.

        • Thermo Fisher Scientific. "Handling and Storage of Protease Inhibitors." Protein Biology Technical Support.

        • Bitesize Bio. "Protease Inhibitors 101: Best Practices for Use in the Lab."

        Sources

        Technical Support Center: Optimizing L-Val-CMK for High-Throughput Screening

        Author: BenchChem Technical Support Team. Date: February 2026

        Status: Active Ticket ID: HTS-VAL-CMK-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Stability, Potency, and Liquid Handling for Chloromethyl Ketone Inhibitors

        Welcome to the Technical Support Center

        You have reached the advanced optimization hub for L-Val-CMK (L-Valine chloromethyl ketone) . As a Senior Application Scientist, I often see researchers struggle with this compound in High-Throughput Screening (HTS) campaigns.

        The Core Problem: L-Val-CMK is an irreversible, covalent inhibitor . Unlike reversible inhibitors, its potency is time-dependent, and its reactive "warhead" (the chloromethyl ketone group) is chemically unstable in many standard HTS buffers. If your

        
         factor is low or your 
        
        
        
        data is non-reproducible, the issue is likely chemical instability or thiol interference , not the biology.

        This guide replaces standard protocols with a troubleshooting-first approach to optimize your screen.

        Module 1: The Stability Paradox (Solubility & Hydrolysis)

        User Complaint: "My inhibitor loses potency if I prepare the plates 1 hour ahead of time."

        Root Cause: Chloromethyl ketones (CMKs) are electrophiles prone to rapid hydrolysis in aqueous solutions, particularly at basic pH (pH > 7.5). In standard HTS buffers (often pH 8.0 for optimal protease activity), the half-life of L-Val-CMK can be less than 30 minutes.

        Troubleshooting Protocol: The "Acid-Stabilized" Workflow

        Do not store L-Val-CMK in the assay buffer. Use this modified dispensing workflow:

        • Stock Preparation: Dissolve L-Val-CMK in 100% DMSO or 1 mM HCl (if water is strictly required). Never store in basic buffer.

        • The "Just-in-Time" Dilution:

          • Prepare an Intermediate Plate in weak acid (e.g., 10 mM MES, pH 6.0). CMKs are significantly more stable at pH 6.0 than pH 7.5.

          • Transfer to the Assay Plate (containing enzyme/substrate at pH 7.5+) immediately before reading.

        Solvent & Buffer Compatibility Matrix
        Solvent/Buffer ComponentCompatibilityTechnical Note
        DMSO (100%) Excellent Stable for months at -20°C. Avoid freeze-thaw cycles.
        Tris (pH 8.0) Poor Rapid hydrolysis of the C-Cl bond. Half-life < 1 hour.
        HEPES (pH 7.5) Moderate Better than Tris, but degradation still occurs over 2-4 hours.
        MES (pH 6.0) Good Recommended for intermediate dilution steps.
        PBS (pH 7.4) Moderate Acceptable for immediate use only.
        Module 2: The Thiol Trap (Chemical Interference)

        User Complaint: "I see no inhibition even at high concentrations, but the enzyme is active."

        Root Cause: This is the most common failure mode. Protease assays often include DTT (Dithiothreitol) or BME (Beta-mercaptoethanol) to maintain enzyme stability. However, DTT is a nucleophile that rapidly reacts with the chloromethyl ketone warhead, neutralizing the inhibitor before it reaches the enzyme.

        The Fix: Thiol Substitution Strategy

        You must remove the competing nucleophile.

        • Check your Buffer: Look for DTT, BME, or Glutathione.

        • Substitute: Replace DTT with TCEP (Tris(2-carboxyethyl)phosphine) .

          • Why? TCEP is a strong reducing agent but is sterically hindered and less nucleophilic toward alkyl halides like CMK compared to DTT.

        • Minimize: If TCEP is unavailable, reduce DTT concentration to < 1 mM and pre-incubate the enzyme with L-Val-CMK before adding the DTT-containing substrate mix (if possible).

        Module 3: Kinetic Optimization (Potency & Time)

        User Complaint: "My IC50 shifts to the left (more potent) the longer I incubate."

        Root Cause: This is expected behavior for covalent inhibitors. The parameter

        
         is time-dependent and therefore unreliable for ranking covalent compounds.
        

        Scientific Insight: For irreversible inhibitors, the binding follows a two-step mechanism:

        
        
        Where 
        
        
        
        is the reversible complex and
        
        
        is the covalent complex.
        Optimization Protocol: Measuring
        
        

        Instead of a single-point

        
        , run a Time-Dependent Inhibition (TDI)  assay to determine the true potency (
        
        
        
        ).
        • Experimental Setup:

          • Prepare 5-7 concentrations of L-Val-CMK.

          • Add to enzyme and monitor product formation continuously (kinetic mode) for 60 minutes.

        • Data Analysis:

          • The progress curves will be non-linear (product formation slows down as enzyme is inactivated).

          • Fit curves to determine

            
             (observed rate of inactivation) for each concentration.
            
          • Plot

            
             vs. [Inhibitor] to derive 
            
            
            
            (max inactivation rate) and
            
            
            (binding affinity).
        Visualizing the Optimization Workflow

        The following diagram illustrates the critical decision points for optimizing L-Val-CMK in an HTS environment.

        ValCMK_Optimization Start Start: L-Val-CMK HTS Setup CheckBuffer Check Assay Buffer Components Start->CheckBuffer ThiolCheck Contains DTT/BME? CheckBuffer->ThiolCheck ReplaceThiol CRITICAL: Replace with TCEP or remove reducing agent ThiolCheck->ReplaceThiol Yes (Reaction Risk) StabilityCheck Check pH Stability ThiolCheck->StabilityCheck No ReplaceThiol->StabilityCheck pHCheck pH > 7.5? StabilityCheck->pHCheck AcidicPrep Protocol Adjustment: Dilute in MES pH 6.0 Add to assay immediately pHCheck->AcidicPrep Yes (Hydrolysis Risk) KineticMode Select Read Mode pHCheck->KineticMode No AcidicPrep->KineticMode ReadType Endpoint or Kinetic? KineticMode->ReadType EndpointWarn Warning: IC50 will shift. Strict time control required. ReadType->EndpointWarn Endpoint KineticSol Optimal: Measure k_obs Determine k_inact/K_I ReadType->KineticSol Kinetic FinalScreen Ready for Screening EndpointWarn->FinalScreen KineticSol->FinalScreen

        Caption: Decision tree for mitigating chemical instability and thiol interference during L-Val-CMK assay development.

        Module 4: Mechanism of Action & Failure Modes

        Understanding how L-Val-CMK fails is as important as knowing how it works. The diagram below details the competing reactions in your well plate.

        Reaction_Mechanism Inhibitor L-Val-CMK (Reactive Electrophile) TargetComplex E-I Covalent Complex (Irreversible Inhibition) Inhibitor->TargetComplex Desired Reaction (Alkylation) QuenchedThiol Thiol-Adduct (Inactive Inhibitor) Inhibitor->QuenchedThiol Fast Reaction (Interference) Hydrolyzed Hydrolyzed Alcohol (Inactive Inhibitor) Inhibitor->Hydrolyzed Slow Reaction (Degradation) Enzyme Target Protease (Active Site His/Cys) Enzyme->TargetComplex DTT DTT/BME (Nucleophilic Thiol) DTT->QuenchedThiol Water H2O / High pH (Hydrolysis) Water->Hydrolyzed

        Caption: Competitive pathways in HTS. DTT (Red) and Hydrolysis (Yellow) deplete the inhibitor before it inhibits the enzyme (Green).

        Frequently Asked Questions (FAQ)

        Q: Can I use L-Val-CMK as a reference standard for IC50 comparison? A: Only if you strictly control incubation time. Because it is an irreversible inhibitor, the

        
         will decrease (appear more potent) as incubation time increases until it reaches the titration limit. For robust comparisons, report 
        
        
        
        or fix the incubation time to exactly 30 or 60 minutes for all runs.

        Q: My liquid handler tips are clogging. Is L-Val-CMK precipitating? A: It is possible at high concentrations (>100 µM) in aqueous buffer. Ensure your DMSO concentration in the final assay is 1-5% (if the enzyme tolerates it) to maintain solubility. Also, check if you are diluting directly from 100% DMSO into cold buffer; this can cause "crashing out." Use an intermediate dilution step in room-temperature buffer.

        Q: Why is TCEP better than DTT for this assay? A: Both are reducing agents used to break disulfide bonds or keep cysteines reduced. However, DTT contains free thiols (-SH) which are highly nucleophilic and attack the chloromethyl ketone. TCEP uses a phosphine mechanism which is much less reactive toward the alkyl halide of the CMK, preserving the inhibitor's potency [1].

        References
        • Assay Guidance Manual. Protease Assays. (2012).[1][2] National Center for Advancing Translational Sciences.[1][2] [Link]

        • Powers, J. C., et al. Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews (2002). [Link]

        • Copeland, R. A. Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. (2013). Wiley. (See Section on Irreversible Inhibitors). [Link]

        Sources

        reducing non-specific binding of chloromethyl ketone inhibitors

        Author: BenchChem Technical Support Team. Date: February 2026

        To: Research & Development Team From: Senior Application Scientist, Biochemistry Division Subject: Technical Guide: Reducing Non-Specific Binding of Chloromethyl Ketone (CMK) Inhibitors

        Introduction: The Double-Edged Sword of CMK Inhibitors

        Chloromethyl ketones (CMKs), such as TPCK (Tosyl-L-phenylylalanine chloromethyl ketone) and TLCK (Tosyl-L-lysine chloromethyl ketone), are powerful tools for irreversibly inhibiting serine and cysteine proteases. Their mechanism relies on an electrophilic "warhead" (the chloromethyl ketone group) that alkylates nucleophilic residues (Histidine, Cysteine, Serine) within the enzyme's active site.[1]

        The Challenge: This same electrophilic reactivity is the source of their primary liability: non-specific alkylation . CMKs do not discriminate perfectly; they will readily react with free surface thiols (e.g., Cysteine residues) on non-target proteins, glutathione, and even signaling kinases (e.g., pp70S6K, NF-κB pathway components). This guide provides a validated workflow to maximize on-target potency while suppressing off-target background.

        Module 1: Optimization of Reaction Parameters

        The most common error in CMK usage is "over-dosing" in both concentration and time. Because the inhibition is irreversible (covalent), equilibrium kinetics (

        
        ) do not apply in the traditional sense; the reaction is driven by the rate of inactivation (
        
        
        
        ).
        Concentration Titration (The "Minimum Effective Dose")

        Do not default to historical concentrations (e.g., 50-100 µM) found in older literature.

        • Protocol: Perform a logarithmic titration (e.g., 1, 10, 50, 100 µM).

        • Goal: Identify the lowest concentration that achieves >90% inhibition of the target protease. Excess inhibitor exponentially increases the probability of colliding with and alkylating low-affinity off-targets.

        Temporal Control

        Prolonged incubation favors non-specific modification.

        • Recommendation: Limit incubation to 15–30 minutes.

        • Temperature: If possible, incubate at 4°C rather than 37°C. The activation energy for the specific enzyme-inhibitor complex formation is often lower than that for non-specific random collisions. Lowering temperature preserves specific binding while kinetically dampening non-specific alkylation.

        Module 2: Chemical Quenching Strategies

        This is the most critical step for reducing background in downstream assays (e.g., Western Blot, Activity Assays). Once the specific inhibition is complete, the remaining unreacted CMK must be neutralized immediately.

        The Scavenger Protocol

        Use a thiol-based scavenger to "kill" the chloromethyl ketone warhead before cell lysis or adding downstream reagents.

        • Reagent: Dithiothreitol (DTT) or

          
          -Mercaptoethanol (
          
          
          
          -ME).[2][3]
        • Mechanism: The free thiol group acts as a "decoy" nucleophile, reacting rapidly with the chloromethyl ketone to form a stable, non-reactive thioether.

        • Step-by-Step:

          • Incubate samples with CMK inhibitor for the optimized time.

          • Immediately add DTT to a final concentration of 2–5 mM (or at least 10x molar excess over the inhibitor).

          • Incubate for 5–10 minutes at room temperature.

          • Proceed to wash steps or cell lysis.

        Critical Note: If your downstream assay involves a kinase or a protein sensitive to reduction, ensure the DTT concentration is compatible or perform a dialysis/desalting step after quenching.

        Module 3: Visualization of Mechanism & Workflow

        Figure 1: Mechanism of Specific vs. Non-Specific Binding

        This diagram illustrates the kinetic competition between the target active site and off-target nucleophiles.

        CMK_Mechanism Inhibitor CMK Inhibitor (Electrophile) Target Target Protease (Active Site His/Cys) Inhibitor->Target High Affinity (Fast) OffTarget Off-Target Protein (Surface Cys/Lys) Inhibitor->OffTarget Low Affinity (Slow/Concentration Dependent) Scavenger Thiol Scavenger (DTT/GSH) Inhibitor->Scavenger Chemical Quench (Very Fast) SpecificComplex Specific Covalent Complex (Inactive) Target->SpecificComplex Alkylation Artifact Non-Specific Adduct (Background) OffTarget->Artifact Alkylation Quenched Inert Thioether (Waste) Scavenger->Quenched Neutralization

        Caption: Kinetic competition between specific target inhibition, off-target alkylation, and chemical quenching.

        Module 4: Troubleshooting & FAQs

        Q1: I see high background labeling in my Western Blot when using a biotinylated-CMK probe. How do I fix this?

        A: This is a classic "sticky probe" issue.

        • Competition Control: Pre-incubate the sample with a 50-fold excess of non-biotinylated CMK (parent compound) for 15 minutes before adding the biotinylated probe. The specific bands should disappear; non-specific bands will remain.

        • Stringent Washing: After probe incubation, wash the beads/membrane with a buffer containing 0.5 M NaCl or 0.1% SDS to disrupt weak hydrophobic non-specific interactions.

        • Block Reactive Thiols: Pre-treat the lysate with iodoacetamide (low concentration) if your target is a serine protease and you want to block background cysteine proteases (use with caution).

        Q2: My cells are dying when treated with TPCK/TLCK. Is this specific protease inhibition?

        A: Likely not. CMKs are toxic at high concentrations due to glutathione depletion and mitochondrial stress.

        • Solution: Check cell viability using an MTT or LDH assay. If toxicity occurs within the timeframe of your experiment, reduce the concentration and compensate by slightly increasing incubation time (within the 30-min window).

        • Check: TPCK inhibits the NF-κB pathway and PDK1/Akt independent of protease activity. Always use a negative control compound (e.g., a non-chloromethyl ketone analog) to distinguish protease-dependent effects from general alkylation toxicity.

        Q3: Can I use TPCK/TLCK in live cell culture media containing serum?

        A: Serum contains albumin and other proteins with free thiols and amines that will rapidly "soak up" the inhibitor, reducing its effective concentration.

        • Protocol: Perform the inhibition step in serum-free media (e.g., PBS or Opti-MEM) for a short duration (15–30 mins), then wash cells and replace with complete growth media.

        Summary of Common CMK Inhibitors

        InhibitorPrimary Target (Specificity)Key Off-Target RisksRecommended Quencher
        TPCK Chymotrypsin-like Serine ProteasesNF-κB, PDK1, PKC, cellular thiolsDTT (2-5 mM)
        TLCK Trypsin-like Serine ProteasesProtein Kinase C, ribosome S6 kinaseDTT (2-5 mM)
        Z-VAD-FMK Caspases (Pan)Cathepsin B, CalpainsDTT (2-5 mM)
        AAPF-CMK Subtilisin-like ProteasesGeneral thiol alkylationDTT (2-5 mM)

        Experimental Workflow Diagram

        Workflow cluster_Opt Phase 1: Optimization cluster_Exec Phase 2: Execution Start Start: Experimental Design Titration Dose-Response Titration (Find Min. Effective Conc.) Start->Titration Media Serum-Free Buffer Prep (Avoid Scavenging) Titration->Media Incubate Incubation (4°C, 15-30 mins) Media->Incubate Quench Chemical Quench (Add 5mM DTT) Incubate->Quench Stop Reaction Wash High Stringency Wash (Remove Unbound) Quench->Wash Assay Assay Readout (Western/Activity) Wash->Assay Downstream Analysis

        Caption: Step-by-step workflow to minimize non-specific binding artifacts.

        References

        • BenchChem. (2025).[4] Minimizing non-specific binding of TPCK to other proteins. Retrieved from

        • National Institutes of Health (NIH). (1996). The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation.[5] Journal of Biological Chemistry. Retrieved from

        • National Institutes of Health (NIH). (2000). Structure-activity relationship studies of chloromethyl ketone derivatives for selective human chymase inhibitors.[6] Bioorganic & Medicinal Chemistry Letters.[6] Retrieved from

        • GoldBio. (2024). Reducing Agents: Dithiothreitol (DTT) vs Beta-Mercaptoethanol.[3][7][8] Retrieved from

        • Thermo Fisher Scientific. (2024). Protein Denaturing and Reducing Agents.[8] Retrieved from

        Sources

        Technical Support Center: L-Valine Chloromethyl Ketone Hydrochloride (L-Val-CMK)

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Stability, Reconstitution, and Handling of L-Valine Chloromethyl Ketone Hydrochloride CAS: 107831-79-8 Product Class: Irreversible Serine/Cysteine Protease Inhibitor Support Level: Advanced Research

        Part 1: Critical Stability Alerts (Read Before Opening)

        🚨 The "30-Minute Rule"

        Do not store reconstituted L-Val-CMK in neutral aqueous buffers (pH > 7.0) for more than 30 minutes. Chloromethyl ketones are highly reactive electrophiles designed to alkylate enzyme active sites. In the absence of a target enzyme, water molecules at neutral or alkaline pH will act as nucleophiles, rapidly hydrolyzing the chloromethyl group and rendering the compound biologically inactive .

        Quick Reference: Stability Matrix
        StateConditionStability Estimate
        Solid Powder -20°C, Desiccated> 2 Years
        Solid Powder Room Temp (25°C)< 1 Week (Hygroscopic)
        Stock Solution 100% DMSO at -20°C3–6 Months
        Stock Solution 1 mM HCl (pH 3.0) at -20°C1–3 Months
        Working Solution PBS/Tris (pH 7.4) at 25°C< 1 Hour (Rapid Degradation)
        Working Solution Cell Culture Media (pH 7.4)Immediate Use Only

        Part 2: Deep Dive – The Chemistry of Instability

        To troubleshoot experimental failure, you must understand why the compound fails. L-Val-CMK relies on a chloromethyl ketone warhead to form a covalent bond with the active site histidine (in serine proteases) or cysteine (in cysteine proteases).

        The Failure Mechanism: In an aqueous environment, especially above pH 6.0, the chloromethyl carbon is susceptible to nucleophilic attack by hydroxide ions (OH⁻). This converts the reactive chloromethyl ketone into an unreactive hydroxymethyl ketone.

        Visualization: Degradation vs. Inhibition Pathway

        The following diagram illustrates the race between your target enzyme and the solvent (water).

        degradation_pathway cluster_0 Experimental Outcome LValCMK Active L-Val-CMK (Electrophilic Warhead) Inhibited Irreversible Complex (Successful Inhibition) LValCMK->Inhibited Fast Reaction (If Enzyme Present) Hydrolyzed Hydroxymethyl Ketone (Inactive Waste) LValCMK->Hydrolyzed Slow to Fast Reaction (pH Dependent) Target Target Protease (His/Cys Nucleophile) Target->Inhibited Water Buffer/Water (OH- Nucleophile) Water->Hydrolyzed pH > 7.0 accelerates

        Caption: Competitive kinetics between enzyme inhibition (desired) and hydrolysis (degradation). High pH accelerates the red path.

        Part 3: Reconstitution & Storage Protocols

        Protocol A: The "Gold Standard" (DMSO Stock)

        Best for: Long-term storage of aliquots.

        • Calculate: Determine the volume needed for a 10 mM to 100 mM stock concentration. High concentrations are more stable.

        • Solvent: Use anhydrous, sterile DMSO (Dimethyl Sulfoxide). Avoid old DMSO that may have absorbed water from the air.

        • Dissolve: Add DMSO to the vial. Vortex briefly until the white powder is fully dissolved.

        • Aliquot: Immediately divide into single-use aliquots (e.g., 20–50 µL) in amber tubes.

        • Freeze: Snap-freeze in liquid nitrogen or dry ice/ethanol bath and store at -20°C or -80°C .

        • Usage: Thaw once . Discard unused portion.

        Protocol B: The "Aqueous Alternative" (Acidic Stock)

        Best for: Assays sensitive to organic solvents (DMSO toxicity).

        • Solvent: Prepare 1 mM HCl (pH ~3.0) in high-purity water.[1]

        • Dissolve: Reconstitute L-Val-CMK in this acidic solution. The low pH suppresses the ionization of water, significantly slowing hydrolysis.

        • Storage: Store at -20°C. Stability is lower than DMSO (weeks vs. months).

        • Usage: When adding to your assay buffer (pH 7.4), the small volume of acid will be neutralized by the buffer capacity, activating the inhibitor immediately.

        Part 4: Troubleshooting Guide (Q&A)

        Scenario 1: "I added the inhibitor to my buffer in the morning, but by the afternoon assay, it didn't work."
        • Diagnosis: Spontaneous Hydrolysis.

        • Explanation: You likely stored the inhibitor in a neutral buffer (pH 7.4) for several hours. The half-life of chloromethyl ketones at neutral pH can be as short as 15–30 minutes depending on temperature [1].

        • Solution: Add the inhibitor to the buffer immediately before adding the enzyme. Do not pre-incubate the inhibitor in buffer alone. Pre-incubate the inhibitor with the enzyme if needed, as the enzyme-inhibitor complex is stable.

        Scenario 2: "My frozen stock solution has a precipitate."
        • Diagnosis: Moisture Contamination or Solubility Limit.

        • Explanation: L-Val-CMK HCl is a salt. If dissolved in DMSO at very high concentrations (>100 mM) and frozen, it may crash out. Alternatively, if the vial was not sealed tightly, moisture entered and caused hydrolysis/precipitation.

        • Solution: Warm the vial to 37°C for 5 minutes and vortex. If precipitate remains, centrifuge and check the supernatant activity. If activity is low, the compound has degraded.

        Scenario 3: "I see inhibition, but it's much weaker than the literature value."
        • Diagnosis: Thiol Scavenging.

        • Explanation: Does your buffer contain DTT, 2-Mercaptoethanol, or Glutathione? These reducing agents are strong nucleophiles. They will attack the chloromethyl ketone warhead faster than the enzyme can [2].

        • Solution: Remove reducing agents from the assay buffer. If a reducing agent is required for enzyme stability, keep its concentration as low as possible (< 1 mM) and increase the inhibitor concentration to compensate.

        Part 5: Activity Verification Protocol (Self-Validation)

        Before committing to a large-scale experiment, validate your L-Val-CMK stock using this simple logic check.

        Materials:

        • Trypsin or a standard Serine Protease (cheap, reliable model).

        • Chromogenic substrate (e.g., BAPNA or similar).

        • Spectrophotometer.

        Workflow:

        • Control: Enzyme + Substrate + Buffer (No Inhibitor). Measure Absorbance (Slope A).

        • Test: Enzyme + Fresh L-Val-CMK (100 µM) + Buffer. Incubate 15 min. Add Substrate. Measure Absorbance (Slope B).

        • Degraded Control: Enzyme + Old L-Val-CMK (left in pH 8 buffer overnight) + Buffer. Add Substrate. Measure Absorbance (Slope C).

        Interpretation:

        • Slope B ≈ 0: Inhibitor is active.

        • Slope B ≈ Slope A: Inhibitor is dead (check reconstitution).

        • Slope C should ≈ Slope A: Confirms that "old" inhibitor hydrolyzes to inactivity.

        Part 6: Decision Tree for Handling

        handling_decision Start Start: L-Val-CMK Solid SolventCheck Can assay tolerate DMSO? Start->SolventCheck DMSO_Path Dissolve in 100% DMSO SolventCheck->DMSO_Path Yes Acid_Path Dissolve in 1 mM HCl SolventCheck->Acid_Path No Storage Aliquot & Freeze (-20°C) DMSO_Path->Storage Acid_Path->Storage Usage Ready to Use? Storage->Usage Action1 Dilute into Buffer IMMEDIATELY before use Usage->Action1 Yes Action2 Do NOT store diluted working solution Action1->Action2

        Caption: Decision logic for solvent selection and timing to maximize inhibitor potency.

        References

        • Chem-Impex International. (n.d.). L-Valine chloromethyl ketone hydrochloride Product Datasheet. Retrieved from

        • Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639-4750. (General mechanism of chloromethyl ketones).
        • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Discovery and History of Peptidyl Chloromethyl Ketones. Retrieved from

        • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123955, L-Valine chloromethyl ketone. Retrieved from

        Sources

        Validation & Comparative

        Benchmarking L-Val-CMK Against Reversible Protease Inhibitors: A Technical Guide

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        This guide benchmarks L-Valine Chloromethyl Ketone (L-Val-CMK) —specifically its role as a covalent "warhead" in protease inhibitors—against standard reversible inhibitors. While reversible inhibitors (e.g., Leupeptin, Benzamidine) exist in equilibrium with the target enzyme, L-Val-CMK and its derivatives (e.g., Boc-Val-CMK, MeOSuc-AAPV-CMK) function via irreversible alkylation of the active site histidine or cysteine.

        This distinction dictates the experimental approach: standard

        
         values are insufficient for characterizing L-Val-CMK. This guide provides the protocols to determine the second-order rate constant (
        
        
        
        ), verify irreversibility, and assess specificity.

        Mechanistic Benchmarking: Covalent vs. Equilibrium

        To correctly benchmark L-Val-CMK, one must understand that it does not merely bind; it reacts.

        The Kinetic Distinction
        • Reversible Inhibitors: Follow Michaelis-Menten equilibrium. Potency is defined by

          
           (dissociation constant) or 
          
          
          
          .
        • L-Val-CMK (Irreversible): Follows a two-step mechanism: initial non-covalent binding (

          
          ) followed by a covalent bond formation (
          
          
          
          ). The true measure of potency is the inactivation efficiency (
          
          
          ).
        Mechanism Diagram

        The following diagram illustrates the divergent pathways of reversible binding versus the covalent alkylation mechanism of L-Val-CMK.

        InhibitionMechanism E Enzyme (E) ES E-S Complex E->ES + S EI_rev E-I Complex (Inactive, Reversible) E->EI_rev + I (Reversible) EI_pre E...I-cmk (Non-covalent) E->EI_pre + L-Val-CMK (KI) S Substrate (S) I_rev Reversible Inhibitor (I) I_irr L-Val-CMK (I-cmk) ES->E k-1 P Product (P) ES->P kcat EI_rev->E Dissociation EI_cov E-I Covalent Adduct (Dead Enzyme) EI_pre->EI_cov Alkylation (kinact)

        Figure 1: Kinetic pathways distinguishing reversible inhibition (equilibrium) from the irreversible alkylation by L-Val-CMK.

        Comparative Performance Data

        The table below summarizes the operational differences researchers must account for when switching between reversible inhibitors and L-Val-CMK.

        FeatureReversible Inhibitors (e.g., Leupeptin)L-Val-CMK (Irreversible)Impact on Experimental Design
        Binding Mode Non-covalent (H-bonds, Van der Waals)Covalent Alkylation (His/Cys active site)L-Val-CMK requires time to reach full inhibition.
        Potency Metric
        
        
        (Time-independent)
        
        
        (Time-dependent)
        
        
        for CMK decreases over time; meaningless without time point.
        Duration Transient; activity returns upon dilution.Permanent; activity lost permanently.Ideal for "pulse-chase" or active-site titrations.
        Specificity Defined by binding pocket affinity.Affinity + Reactivity of chloromethyl group.[1]Risk: CMKs can alkylate non-target nucleophiles (e.g., Glutathione).
        Stability Generally stable in buffer.Unstable;
        
        
        in buffer is short (hydrolysis).
        Must prepare fresh; avoid buffers with DTT/Mercaptoethanol.

        Experimental Protocols

        To validate L-Val-CMK performance, you cannot use a standard endpoint assay. You must use time-dependent inhibition assays and reversibility tests .

        Protocol A: The "Jump-Dilution" Test for Irreversibility

        Objective: To empirically prove that L-Val-CMK permanently inactivates the protease, unlike a reversible competitor.

        Materials:

        • Target Protease (e.g., Elastase, Chymotrypsin).[2]

        • Substrate (Chromogenic/Fluorogenic).

        • L-Val-CMK (Test Compound).[3]

        • Reversible Control (e.g., Elastatinal).

        • Assay Buffer (Avoid nucleophiles like DTT).

        Methodology:

        • Incubation (High Concentration): Prepare Enzyme at 100x the final assay concentration. Incubate with L-Val-CMK at 10x its estimated

          
           for 30 minutes. Do the same for the Reversible Control.
          
        • The "Jump" (Dilution): Rapidly dilute the mixture 100-fold into a solution containing the Substrate. This drops the inhibitor concentration below its effective threshold.

        • Measurement: Monitor product formation (Absorbance/Fluorescence) continuously for 20 minutes.

        Interpretation:

        • Reversible: Activity recovers rapidly as the inhibitor dissociates (linear rate similar to control).

        • Irreversible (L-Val-CMK): No recovery of activity.[4] The rate remains near zero.

        JumpDilution Start Start: 100x Enzyme Mix Incubate Incubate with Inhibitor (30 mins, High [I]) Start->Incubate Dilute Rapid 100-fold Dilution into Substrate Mix Incubate->Dilute Measure Measure Kinetics (Vmax recovery?) Dilute->Measure Result_Rev Reversible: Activity Recovers Measure->Result_Rev Dissociation Occurs Result_Irr L-Val-CMK: Activity Dead Measure->Result_Irr Covalent Bond Intact

        Figure 2: The Jump-Dilution workflow to distinguish reversible from irreversible inhibition.

        Protocol B: Determining (Kitz-Wilson Method)

        Objective: Quantify the potency of L-Val-CMK.

        
         is invalid because it shifts with incubation time.
        

        Methodology:

        • Primary Incubation: Incubate Enzyme with varying concentrations of L-Val-CMK (

          
          ) in buffer.
          
        • Time Points: At specific time intervals (

          
           min), remove an aliquot.
          
        • Residual Activity Assay: Dilute the aliquot into a substrate solution and measure the initial velocity (

          
          ).
          
        • Data Analysis:

          • Plot

            
             vs. time for each 
            
            
            
            . The slope is
            
            
            .
          • Plot

            
             vs. 
            
            
            
            (hyperbolic fit).
          • Extract parameters:

            • 
              : Maximum inactivation rate at saturation.
              
            • 
              : Concentration at half-maximal inactivation rate.
              

        Critical Technical Considerations

        Stability and Off-Target Reactivity

        L-Val-CMK contains a chloromethyl ketone warhead. This group is an alkylating agent.

        • Buffer Incompatibility: Do not use DTT,

          
          -Mercaptoethanol, or TCEP in the incubation buffer. The thiol groups in these reagents will react with the CMK warhead, neutralizing the inhibitor before it reaches the enzyme.
          
        • pH Sensitivity: CMKs are less stable at high pH (

          
          ) due to hydrolysis. Perform assays between pH 6.0 and 7.5 if possible.
          
        Specificity Profiling

        While the "Val" residue directs the inhibitor to S1 pockets preferring valine (e.g., Human Neutrophil Elastase), the CMK group is reactive.

        • Recommendation: Always run a "scramble" control (e.g., Ala-CMK or just CMK alone if available) or test against a non-target protease (e.g., Trypsin) to ensure inhibition is driven by the Valine recognition element, not non-specific alkylation.

        References

        • Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639–4750. Link

        • Kitz, R., & Wilson, I. B. (1962). Esters of Methanesulfonic Acid as Irreversible Inhibitors of Acetylcholinesterase. Journal of Biological Chemistry, 237, 3245–3249. Link

        • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link

        • Potempa, J., et al. (1997). Host and bacterial proteases: Targets for drug discovery. Current Pharmaceutical Design, 3(3), 319-342. Link

        • BenchChem. (2025).[5] Evaluating the Reversibility of TPCK Inhibition In Vitro: A Comparative Guide. Link

        Sources

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